Denatonium benzoate

Catalog No.
S525638
CAS No.
3734-33-6
M.F
C21H29N2O.C7H5O2
C28H34N2O3
M. Wt
446.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denatonium benzoate

CAS Number

3734-33-6

Product Name

Denatonium benzoate

IUPAC Name

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate

Molecular Formula

C21H29N2O.C7H5O2
C28H34N2O3

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C21H28N2O.C7H6O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9)

InChI Key

VWTINHYPRWEBQY-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Denatonium, Denatonium chloride, Denatonium benzoate, BITTERANT-b, BITTER+PLUS, Bitrex, Aversion

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-]

Description

The exact mass of the compound Bitrex is 325.2274 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759299. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Investigative Techniques - Technology, Pharmaceutical - Dosage Forms - Abuse-Deterrent Formulations - Aversive Agents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Animal Behavior Studies

  • Food Intake and Preference Research

    Researchers can use Bitrex to manipulate the taste of food items in animal studies. This allows them to investigate feeding behavior, dietary preferences, and the role of taste in animal decision-making. By adding minute amounts of Bitrex to specific foods, scientists can observe how animals respond to bitter tastes and their impact on food selection.

  • Conditioned Taste Aversion

    Bitrex's intense bitterness makes it ideal for inducing conditioned taste aversion in animals. This technique involves pairing a particular taste with negative consequences, such as nausea. By exposing animals to a taste laced with Bitrex and then inducing nausea, researchers can create an association between the taste and the unpleasant feeling. This technique helps scientists understand how animals learn to avoid harmful substances based on taste [].

Drug Delivery and Palatability Studies

  • Oral Medication Development

    The bitter taste of many medications can discourage patients from taking them properly. Researchers can utilize Bitrex to assess the palatability of new drug formulations. By incorporating varying concentrations of Bitrex, scientists can evaluate different masking agents and develop palatable oral medications that improve patient compliance [].

  • Insecticide and Rodenticide Aversion

    Bitrex can be added to insecticides and rodenticides to deter accidental ingestion by humans and non-target animals. This can be particularly beneficial in research settings where these substances are used in controlled experiments. The bitter taste serves as a warning signal, reducing the risk of accidental poisoning.

Denatonium benzoate is recognized as the most bitter chemical compound known, with an extraordinarily low bitterness threshold of approximately 0.05 parts per million. It is a quaternary ammonium salt, typically derived from denatonium, which is formed through the quaternization of lidocaine, a local anesthetic, with benzyl chloride. Denatonium benzoate is usually encountered as a colorless and odorless solid or as a solution in various applications. Its primary function is as an aversive agent to deter ingestion of toxic substances, making it a common ingredient in products like denatured alcohol, antifreeze, and various household items to prevent accidental consumption by children and animals .

The exact mechanism of Bitrex's bitterness is not fully understood, but it's believed to interact with taste receptors on the tongue, particularly the bitter taste receptors (TAS2Rs) []. These receptors are responsible for detecting bitter flavors, and Bitrex's binding triggers a strong aversive response, leading to spitting out the substance.

  • Toxicity: Bitrex itself is considered to be non-toxic []. Extensive studies have shown no harmful effects at the low concentrations used in consumer products [].
  • Hazards: As with any compound, ingestion of large amounts can cause irritation. Direct contact with eyes can also be irritating []. It's important to handle Bitrex with care and according to safety guidelines.
Typical of quaternary ammonium compounds. Notably, it can be synthesized through an anion exchange reaction where denatonium chloride reacts with sodium benzoate to yield denatonium benzoate. This process involves the replacement of chloride ions with benzoate ions. The compound is stable under normal conditions but may decompose at elevated temperatures, producing hazardous byproducts such as carbon monoxide and carbon dioxide .

Denatonium benzoate is primarily known for its interaction with bitter taste receptors in humans and other animals. It activates multiple bitter taste receptors (TAS2R), which are part of the body's defense mechanism against potentially harmful substances. Research has shown that exposure to denatonium benzoate can induce oxidative stress and apoptosis (programmed cell death) in certain animal models, such as chickens. This indicates that while it serves as a deterrent against ingestion, it may also have physiological effects that warrant further investigation .

The synthesis of denatonium benzoate typically involves two main steps:

  • Quaternization: Lidocaine is reacted with benzyl chloride to form denatonium.
  • Anion Exchange: Denatonium chloride undergoes an exchange reaction with sodium benzoate or sodium hydroxide followed by neutralization with benzoic acid to produce denatonium benzoate.

This method allows for the production of various salts of denatonium by altering the anion component .

Denatonium benzoate has several practical applications due to its intense bitterness:

  • Denaturing Agent: It is widely used to denature ethanol, rendering it undrinkable and exempt from alcohol taxes.
  • Animal Repellent: The compound is used in formulations designed to prevent animals from consuming harmful substances or damaging property.
  • Cosmetic Products: It is incorporated into nail polishes and varnishes to discourage nail biting.
  • Food Safety: Denatonium benzoate has been mandated in certain antifreeze products to prevent child and animal poisonings .

Studies have highlighted the interaction of denatonium benzoate with various biological pathways. For instance, it has been shown to activate bitter taste receptors that can influence cellular signaling pathways related to apoptosis and autophagy. In animal studies, dietary exposure to denatonium benzoate has been linked to adverse effects on heart and kidney function, indicating a complex relationship between bitter taste perception and physiological responses .

Denatonium benzoate shares structural characteristics with other quaternary ammonium compounds. Below are some similar compounds along with a brief comparison:

Compound NameStructure SimilarityPrimary UseBitterness Threshold
ProcaineSimilar structureLocal anestheticModerate
BenzocaineSimilar structureLocal anestheticModerate
Denatonium saccharinateSimilar structureBitterant0.01 ppm
QuassineNatural compoundBitter flavoring agent0.06 ppm

Denatonium benzoate stands out due to its exceptionally high bitterness threshold and its widespread use as a safety measure against accidental ingestion of toxic substances .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White odorless solid; [EFSA: DAR - Vol. 1]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

446.25694295 g/mol

Monoisotopic Mass

446.25694295 g/mol

Heavy Atom Count

33

Appearance

White to off-white crystalline powder.

Melting Point

168.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M5BA6GAF1O

GHS Hazard Statements

Aggregated GHS information provided by 2445 companies from 33 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 116 of 2445 companies. For more detailed information, please visit ECHA C&L website;
Of the 32 notification(s) provided by 2329 of 2445 companies with hazard statement code(s):;
H302+H332 (19.15%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (35.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (89.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (91.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Aversive Agents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3734-33-6

Wikipedia

Denatonium benzoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Agrochemicals -> Pesticides
Fragrance Ingredients
Cosmetics -> Denaturant

General Manufacturing Information

Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, benzoate (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Wen X, Zhou J, Zhang D, Li J, Wang Q, Feng N, Zhu H, Song Y, Li H, Bai C. Denatonium inhibits growth and induces apoptosis of airway epithelial cells through mitochondrial signaling pathways. Respir Res. 2015 Feb 5;16:13. doi: 10.1186/s12931-015-0183-9. PubMed PMID: 25652218; PubMed Central PMCID: PMC4326484.
2: Crosson GS, Sandmann E. Kinetic Study of Denatonium Sorption to Smectite Clay Minerals. Environ Eng Sci. 2013 Jun;30(6):311-316. PubMed PMID: 23781128; PubMed Central PMCID: PMC3680979.
3: Kwiatkowski A, Czerwicka M, Smulko J, Stepnowski P. Detection of denatonium benzoate (bitrex) remnants in noncommercial alcoholic beverages by Raman spectroscopy. J Forensic Sci. 2014 Sep;59(5):1358-63. doi: 10.1111/1556-4029.12461. Epub 2014 Mar 25. PubMed PMID: 24661259.
4: Firouzi MS, Firouzi M, Nabian MH, Zanjani LO, Zadegan SA, Kamrani RS, Rahimi-Movaghar V. The effects of picric acid (2,4,6-trinitrophenol) and a bite-deterrent chemical (denatonium benzoate) on autotomy in rats after peripheral nerve lesion. Lab Anim (NY). 2015 Apr;44(4):141-5. doi: 10.1038/laban.711. PubMed PMID: 25793680.
5: Bąchor R, Kluczyk A, Stefanowicz P, Szewczuk Z. Facile synthesis of deuterium-labeled denatonium cation and its application in the quantitative analysis of Bitrex by liquid chromatography-mass spectrometry. Anal Bioanal Chem. 2015 Aug;407(21):6557-61. doi: 10.1007/s00216-015-8815-y. Epub 2015 Jun 16. PubMed PMID: 26077748; PubMed Central PMCID: PMC4516867.
6: Pulkkinen V, Manson ML, Säfholm J, Adner M, Dahlén SE. The bitter taste receptor (TAS2R) agonists denatonium and chloroquine display distinct patterns of relaxation of the guinea pig trachea. Am J Physiol Lung Cell Mol Physiol. 2012 Dec 1;303(11):L956-66. doi: 10.1152/ajplung.00205.2012. Epub 2012 Sep 7. PubMed PMID: 22962016.
7: Kim KS, Egan JM, Jang HJ. Denatonium induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways. Diabetologia. 2014 Oct;57(10):2117-25. doi: 10.1007/s00125-014-3326-5. Epub 2014 Jul 13. Erratum in: Diabetologia. 2014 Nov;57(11):2428. PubMed PMID: 25016595; PubMed Central PMCID: PMC5160131.
8: Jung HY, Kim W, Yoo DY, Nam SM, Kim JW, Choi JH, Yoon YS, Kim HY, Hwang IK. Intragastric gavage with denatonium benzoate acutely induces neuronal activation in the solitary tract nucleus via the vagal afferent pathway. J Vet Sci. 2014 Dec;15(4):459-64. Epub 2014 Jun 20. PubMed PMID: 24962407; PubMed Central PMCID: PMC4269587.
9: Sakai H, Sato K, Kai Y, Chiba Y, Narita M. Denatonium and 6-n-Propyl-2-thiouracil, Agonists of Bitter Taste Receptor, Inhibit Contraction of Various Types of Smooth Muscles in the Rat and Mouse. Biol Pharm Bull. 2016;39(1):33-41. doi: 10.1248/bpb.b15-00426. Epub 2015 Nov 14. PubMed PMID: 26567724.
10: Rogachevskaja OA, Churbanov GD, Bystrova MF, Romanov RA, Kolesnikov SS. Stimulation of the extracellular Ca²⁺-sensing receptor by denatonium. Biochem Biophys Res Commun. 2011 Dec 16;416(3-4):433-6. doi: 10.1016/j.bbrc.2011.11.095. Epub 2011 Nov 28. PubMed PMID: 22142848.
11: Sakai H, Sato K, Kai Y, Chiba Y, Narita M. Denatonium and 6-n-Propyl-2-thiouracil, Agonists of Bitter Taste Receptor, Inhibit Contraction of Various Types of Smooth Muscles in the Rat and Mouse. Biol Pharm Bull. 2016;39(1):33-41. PubMed PMID: 27110632.
12: Berning CK, Griffith JF, Wild JE. Research on the effectiveness of denatonium benzoate as a deterrent to liquid detergent ingestion by children. Fundam Appl Toxicol. 1982 Jan-Feb;2(1):44-8. PubMed PMID: 7185601.
13: Klein-Schwartz W. Denatonium benzoate: review of efficacy and safety. Vet Hum Toxicol. 1991 Dec;33(6):545-7. Review. PubMed PMID: 1808826.
14: Hansen SR, Janssen C, Beasley VR. Denatonium benzoate as a deterrent to ingestion of toxic substances: toxicity and efficacy. Vet Hum Toxicol. 1993 Jun;35(3):234-6. Review. PubMed PMID: 8351798.
15: Sawano S, Seto E, Mori T, Hayashi Y. G-protein-dependent and -independent pathways in denatonium signal transduction. Biosci Biotechnol Biochem. 2005 Sep;69(9):1643-51. PubMed PMID: 16195580.
16: Ogura T, Mackay-Sim A, Kinnamon SC. Bitter taste transduction of denatonium in the mudpuppy Necturus maculosus. J Neurosci. 1997 May 15;17(10):3580-7. PubMed PMID: 9133381.
17: Straub SG, Mulvaney-Musa J, Yajima H, Weiland GA, Sharp GW. Stimulation of insulin secretion by denatonium, one of the most bitter-tasting substances known. Diabetes. 2003 Feb;52(2):356-64. PubMed PMID: 12540608.
18: Carey RM, Workman AD, Hatten KM, Siebert AP, Brooks SG, Chen B, Adappa ND, Palmer JN, Kennedy DW, Lee RJ, Cohen NA. Denatonium-induced sinonasal bacterial killing may play a role in chronic rhinosinusitis outcomes. Int Forum Allergy Rhinol. 2017 May 23. doi: 10.1002/alr.21949. [Epub ahead of print] PubMed PMID: 28544530.
19: Glendinning JI, Yiin YM, Ackroff K, Sclafani A. Intragastric infusion of denatonium conditions flavor aversions and delays gastric emptying in rodents. Physiol Behav. 2008 Mar 18;93(4-5):757-65. doi: 10.1016/j.physbeh.2007.11.029. Epub 2007 Nov 28. PubMed PMID: 18174110; PubMed Central PMCID: PMC2396241.
20: Ogura T, Margolskee RF, Kinnamon SC. Taste receptor cell responses to the bitter stimulus denatonium involve Ca2+ influx via store-operated channels. J Neurophysiol. 2002 Jun;87(6):3152-5. PubMed PMID: 12037215.

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